Electrophilic Reactivity: Predicted Modulation of Carbonyl Activity by N-Vinyl Substitution
The electrophilic reactivity of the ketone group in piperidin-4-ones is a critical parameter for predicting reaction outcomes in nucleophilic addition and condensation reactions. While experimental Mayr electrophilicity (E) parameters are available for 1-methylpiperidin-4-one (E = -18.40 in DMSO), direct experimental data for 1-Ethenylpiperidin-4-one are not published [1]. However, the presence of the electron-withdrawing vinyl group on the nitrogen is predicted to increase the electrophilicity of the carbonyl carbon relative to the 1-methyl analog. This inference is based on the inductive electron-withdrawing nature of the sp2-hybridized vinyl carbon compared to the electron-donating sp3-hybridized methyl carbon, suggesting a higher reactivity for the target compound in nucleophilic attacks .
| Evidence Dimension | Electrophilic Reactivity (Predicted) |
|---|---|
| Target Compound Data | Predicted E Parameter > -18.40 (higher reactivity) |
| Comparator Or Baseline | 1-Methylpiperidin-4-one: E Parameter = -18.40 (in DMSO) |
| Quantified Difference | Predicted increase in electrophilicity, not experimentally quantified. |
| Conditions | Prediction based on inductive electronic effects; experimental data in DMSO for comparator. |
Why This Matters
This predicted difference in electrophilicity can be a decisive factor for chemists selecting a starting material for reactions where a more reactive ketone is advantageous, potentially leading to faster reactions or higher yields under milder conditions.
- [1] Mayr, H. et al. J. Am. Chem. Soc. 2018, 140, 5500-5515. View Source
